![molecular formula C21H25N3O3 B5912927 [2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5912927.png)
[2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid, also known as MPPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPPI is a small molecule that belongs to the class of piperazine derivatives and has been shown to possess various biochemical and physiological effects, making it a promising candidate for the development of novel drugs.
Mecanismo De Acción
The exact mechanism of action of [2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways. [2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid has been shown to activate the Akt/mTOR pathway, which is involved in cell survival and proliferation. [2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid has also been shown to inhibit the NF-kappaB pathway, which is involved in inflammation and immune response. Additionally, [2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
[2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid has been shown to possess various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. [2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid has been shown to scavenge free radicals and reduce oxidative stress, which is involved in the pathogenesis of various diseases. [2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, [2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid has been shown to protect neurons from oxidative stress-induced damage, making it a promising candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of [2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid is its high purity and high yield, making it suitable for large-scale production. Additionally, [2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid has been shown to possess various biochemical and physiological effects, making it a versatile compound for the development of novel drugs. However, one of the limitations of [2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on [2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid. One of the potential applications of [2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid is in the development of novel anticancer drugs. [2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid has been shown to exhibit potent anticancer activity, and further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetics. Another potential application of [2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid is in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. [2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid has been shown to possess neuroprotective activity, and further studies are needed to evaluate its efficacy in animal models of neurodegenerative diseases. Additionally, further studies are needed to optimize the synthesis method of [2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid and improve its solubility in water, which may enhance its bioavailability and pharmacokinetics.
Métodos De Síntesis
The synthesis of [2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid involves the reaction of 4-(4-methylbenzyl)piperazine with 2-(bromomethyl)phenol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium hydroxide to obtain the final product, [2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid. The synthesis method has been optimized to yield high purity and high yield of [2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
[2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. [2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In Alzheimer's disease, [2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid has been shown to reduce the levels of amyloid-beta peptides, which are believed to play a crucial role in the pathogenesis of the disease. In Parkinson's disease, [2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
Propiedades
IUPAC Name |
2-[2-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-17-6-8-18(9-7-17)15-23-10-12-24(13-11-23)22-14-19-4-2-3-5-20(19)27-16-21(25)26/h2-9,14H,10-13,15-16H2,1H3,(H,25,26)/b22-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCNPZXHKIAXCG-HMAPJEAMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=CC=C3OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=CC=CC=C3OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenoxy]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

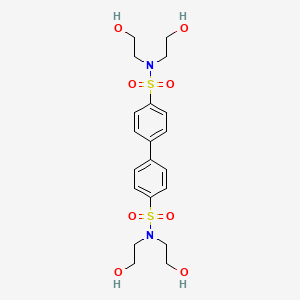
![7-hydroxy-3-(3-methylphenoxy)-8-[(4-methyl-1-piperazinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912851.png)
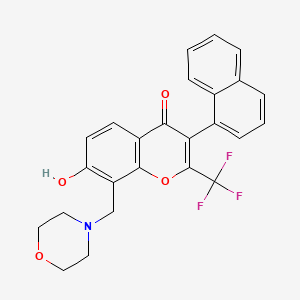
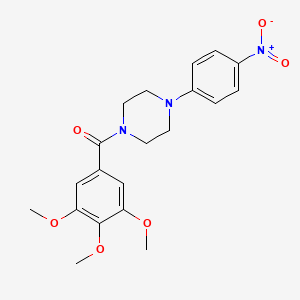
![1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5912871.png)
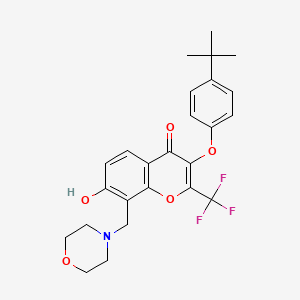

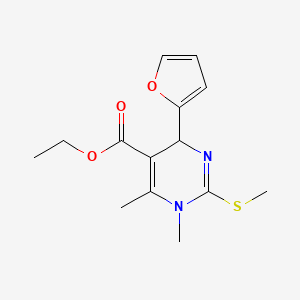
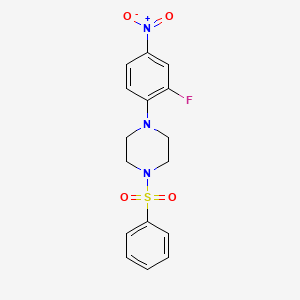
![N'-[1-(4-chlorophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5912913.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5912921.png)
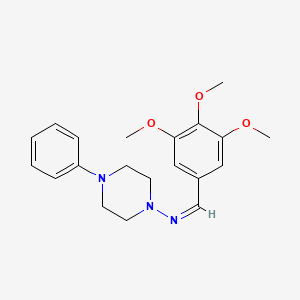
![2,6-dimethoxy-4-{[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate](/img/structure/B5912940.png)
![3-(5-methyl-2-furyl)-N'-[1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5912953.png)